molecular formula C11H15BrN2O B1444828 1-(3-Bromobenzyl)-3-isopropylurea CAS No. 1248186-51-7

1-(3-Bromobenzyl)-3-isopropylurea

Cat. No.: B1444828
CAS No.: 1248186-51-7
M. Wt: 271.15 g/mol
InChI Key: QXTUSNPIQDLXKF-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-3-isopropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of the urea moiety, along with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-3-isopropylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-3-isopropylurea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted urea derivatives.

    Oxidation: Oxidized urea compounds.

    Reduction: Amine derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-3-isopropylurea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its role in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-3-isopropylurea involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Bromobenzyl)-3-isopropylurea: Similar structure with the bromine atom at the para position.

    1-(3-Chlorobenzyl)-3-isopropylurea: Chlorine atom instead of bromine.

    1-(3-Bromobenzyl)-3-methylurea: Methyl group instead of isopropyl.

Uniqueness: 1-(3-Bromobenzyl)-3-isopropylurea is unique due to the specific positioning of the bromine atom and the isopropyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biological Activity

1-(3-Bromobenzyl)-3-isopropylurea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound belongs to the class of urea derivatives, which are known for their diverse biological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN2O, with a molecular weight of approximately 284.15 g/mol. The structure features a bromobenzyl group and an isopropyl group attached to the urea moiety, which contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H14BrN2O
Molecular Weight284.15 g/mol
CAS Number[Not specified]

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study by Takeda et al. (2016) demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including pancreatic cancer cells (PANC-1). The mechanism involves the downregulation of survivin expression, a protein that inhibits apoptosis in cancer cells, thereby sensitizing them to chemotherapy agents like gemcitabine .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have reported its effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell signaling pathways related to proliferation and apoptosis.
  • Receptor Modulation : It can bind to cellular receptors, modulating their activity and influencing downstream signaling cascades.
  • DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, potentially interfering with replication and transcription processes.

Study on Cancer Cell Lines

In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)% Cell Viability
0100
1080
5050
10030

This data supports the hypothesis that higher concentrations lead to increased cytotoxicity against cancer cells, affirming its potential as an anticancer agent .

Antimicrobial Activity Assessment

A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli showed significant inhibition zones in agar diffusion tests:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings highlight the compound's potential as an antimicrobial agent .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUSNPIQDLXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.